{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol
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Overview
Description
{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol is a chemical compound that features a piperidine ring substituted with a chloropyridinyl sulfonyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 3-methylpiperidine in the presence of a base, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the sulfonyl group would produce a sulfide derivative.
Scientific Research Applications
{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It could be explored as a potential therapeutic agent for treating diseases, particularly those involving the central nervous system.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridinyl sulfonyl group may play a key role in binding to these targets, while the piperidine ring and hydroxymethyl group contribute to the overall molecular stability and activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine
- 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-(propan-2-yl)piperazine
Uniqueness
{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol is unique due to the presence of the hydroxymethyl group, which can participate in additional chemical reactions compared to its analogs. This functional group also enhances the compound’s solubility and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[1-(6-chloropyridin-3-yl)sulfonyl-3-methylpiperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-9-3-2-6-15(11(9)8-16)19(17,18)10-4-5-12(13)14-7-10/h4-5,7,9,11,16H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGYPQGHQUNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CO)S(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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